molecular formula C7H11N3 B1593351 (4,6-Dimethylpyrimidin-2-YL)methanamine CAS No. 446829-97-6

(4,6-Dimethylpyrimidin-2-YL)methanamine

Cat. No. B1593351
M. Wt: 137.18 g/mol
InChI Key: JBZOSEGGQJXUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyrimidin-2-YL)methanamine , also known by its chemical formula C<sub>7</sub>H<sub>11</sub>N<sub>3</sub> , is a heterocyclic organic compound. It belongs to the pyrimidine family and contains two methyl groups at positions 4 and 6 on the pyrimidine ring. The compound exhibits interesting pharmacological properties and has been studied for various applications.



Synthesis Analysis

The synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine involves several methods. One common approach is the condensation of 2,4,6-trimethylpyrimidine with formaldehyde or paraformaldehyde in the presence of a suitable catalyst. The resulting intermediate undergoes reduction to yield the desired compound. Researchers have explored variations of this synthetic route to optimize yields and purity.



Molecular Structure Analysis

The molecular structure of (4,6-Dimethylpyrimidin-2-YL)methanamine consists of a pyrimidine ring with two methyl groups attached at positions 4 and 6. The central nitrogen atom in the pyrimidine ring forms a bond with the methylene group (CH<sub>2</sub>) of the amine. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules.



Chemical Reactions Analysis

(4,6-Dimethylpyrimidin-2-YL)methanamine participates in various chemical reactions due to its amino group and the electron-rich pyrimidine ring. Some notable reactions include:



  • Alkylation : The amino group can undergo alkylation reactions, leading to the formation of N-alkyl derivatives.

  • Acylation : The pyrimidine nitrogen atoms can react with acylating agents, yielding amides.

  • Reductive Amination : The compound can be converted to secondary or tertiary amines through reductive amination processes.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a melting point range of 244-246°C .

  • Solubility : It is soluble in polar solvents such as water and methanol.

  • Salt Form : The hydrochloride salt form is commonly used in research.


Safety And Hazards


  • Hazard Statements : The compound poses minimal hazards. However, standard safety precautions should be followed during handling.

  • Pictograms : It carries a warning signal word.

  • Precautionary Statements : Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment.


Future Directions

Future research on (4,6-Dimethylpyrimidin-2-YL)methanamine should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Explore novel derivatives with improved properties.

  • Mechanistic Studies : Understand its interactions with biological targets.


properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZOSEGGQJXUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650274
Record name 1-(4,6-Dimethylpyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethylpyrimidin-2-YL)methanamine

CAS RN

446829-97-6
Record name 1-(4,6-Dimethylpyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethylpyrimidin-2-YL)methanamine
Reactant of Route 2
(4,6-Dimethylpyrimidin-2-YL)methanamine
Reactant of Route 3
Reactant of Route 3
(4,6-Dimethylpyrimidin-2-YL)methanamine
Reactant of Route 4
Reactant of Route 4
(4,6-Dimethylpyrimidin-2-YL)methanamine
Reactant of Route 5
(4,6-Dimethylpyrimidin-2-YL)methanamine
Reactant of Route 6
Reactant of Route 6
(4,6-Dimethylpyrimidin-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.